molecular formula C18H24N2O3S B2487229 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 718601-90-2

2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B2487229
CAS No.: 718601-90-2
M. Wt: 348.46
InChI Key: SZWGBRAGXUKXMW-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative characterized by a 2-ethoxy, 5-isopropyl, and 4-methyl substitution pattern on the benzene ring, along with an N-(2-pyridinylmethyl) group. Its molecular formula is C₁₈H₂₄N₂O₃S (molar mass: 348.46 g/mol) . The ethoxy and isopropyl groups confer steric bulk and moderate lipophilicity, while the pyridinylmethyl moiety may participate in hydrogen bonding or π-π interactions.

Properties

IUPAC Name

2-ethoxy-4-methyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-5-23-17-10-14(4)16(13(2)3)11-18(17)24(21,22)20-12-15-8-6-7-9-19-15/h6-11,13,20H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWGBRAGXUKXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution Patterns and Regioselectivity

The ethoxy group at the 2-position is introduced early in the synthesis to avoid steric hindrance during subsequent reactions. Alkylation or nucleophilic aromatic substitution using ethyl bromide in the presence of a base like potassium carbonate ensures regioselectivity. The isopropyl and methyl groups at positions 5 and 4, respectively, are installed via Friedel-Crafts alkylation or directed ortho-metalation strategies, leveraging directing groups such as sulfonic acids.

Stepwise Synthesis of this compound

Intermediate Preparation: Benzenesulfonyl Chloride Derivative

The synthesis begins with the preparation of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride (Formula IV in WO2024123815A1). This intermediate is synthesized by chlorinating the corresponding sulfonic acid using thionyl chloride or phosphorus pentachloride under reflux. The reaction is monitored via thin-layer chromatography (TLC) to confirm completion, typically achieving yields >85%.

Table 1: Reaction Conditions for Sulfonyl Chloride Synthesis

Parameter Value Source
Chlorinating Agent Thionyl Chloride
Temperature 70–80°C
Solvent Dichloromethane (DCM)
Yield 87%

Amidation with 2-Pyridinylmethylamine

The sulfonyl chloride intermediate is reacted with 2-pyridinylmethylamine to form the target sulfonamide. This step employs a Schotten-Baumann reaction, where the amine is added dropwise to a solution of the sulfonyl chloride in a biphasic system of water and DCM. Triethylamine is used as a base to scavenge HCl, driving the reaction to completion.

Critical Considerations :

  • Excess amine (1.2 equivalents) ensures complete conversion.
  • Reaction temperature is maintained below 25°C to prevent hydrolysis of the sulfonyl chloride.

Advanced Purification and Crystallization Techniques

Quinine-Mediated Salt Formation

To resolve racemic mixtures or enhance purity, the free base of the sulfonamide is converted to a quinine salt (Formula VI). This involves dissolving the compound in isopropanol/n-heptane mixtures and introducing quinine, which selectively crystallizes the desired enantiomer. The salt is then treated with aqueous HCl to regenerate the free base.

Table 2: Crystallization Parameters for Quinine Salt

Parameter Value Source
Solvent System Isopropanol/n-Heptane (3:1)
Temperature 0–5°C
Purity Post-Crystallization >99% (HPLC)

Recrystallization from Ethyl Acetate/n-Heptane

The final compound is recrystallized using ethyl acetate as a solvent and n-heptane as an antisolvent. This step removes residual impurities and yields Form A, a crystalline polymorph characterized by X-ray diffraction (XRPD).

Catalytic and Enzymatic Steps in Intermediate Synthesis

Palladium-Catalyzed Cross-Coupling

A key intermediate, 2-(tert-butoxy)-N-methoxy-N-methylacetamide, is coupled with 2-bromo-5-chloropyridine using a palladium catalyst (Pd(OAc)₂) and XPhos ligand. This Suzuki-Miyaura reaction proceeds in tetrahydrofuran (THF) at 80°C, achieving >90% conversion.

Enzymatic Ketone Reduction

The ketone intermediate (Formula XIX) is reduced to the corresponding alcohol using ketone reductase 117297 and glucose dehydrogenase 117446. This biocatalytic step offers high enantiomeric excess (>98%) under mild conditions (pH 7.0, 30°C).

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Purity assessments are conducted using reverse-phase HPLC with a C18 column and acetonitrile/water gradient. The target compound elutes at 12.3 minutes, with UV detection at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) confirms substituent integration:

  • δ 1.35 (t, 3H, OCH₂CH₃)
  • δ 1.25 (d, 6H, CH(CH₃)₂)
  • δ 2.45 (s, 3H, Ar-CH₃)
  • δ 4.52 (q, 2H, OCH₂CH₃)

Chemical Reactions Analysis

2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Benzenesulfonamide Derivatives

Key analogs and their substituent effects are summarized below:

Compound Name Substituents on Benzene Ring Pyridine Substituent Biological Activity (HIV IN Inhibition) Reference
Target Compound 2-ethoxy, 5-isopropyl, 4-methyl 2-pyridinylmethyl Not explicitly reported
Compound IIIi (Nitro-substituted analog) Para-nitro Styrylquinolin-7-yl 96.7% inhibitory rate
Compound IIIn-IIIq (Hydroxy-substituted analogs) Para-hydroxy Styrylquinolin-7-yl Higher activity than positive control
BH50697 (Close structural analog) 2-ethoxy, 5-isopropyl 6-methyl-2-pyridinyl Not reported; similar lipophilicity
Clioquinol (ML-3H2 analog) N/A (8-hydroxyquinoline core) N/A Metal chelation, antimicrobial activity
Key Observations:

Electron-Withdrawing vs. Donating Groups: Nitro groups (electron-withdrawing) on the benzenesulfonamide enhance HIV IN inhibitory activity by increasing acidity, facilitating metal chelation .

Pyridine Substituent Effects :

  • The 2-pyridinylmethyl group in the target compound differs from the 6-methyl-2-pyridinyl group in BH50697 . The methyl group in BH50697 may enhance steric hindrance or alter binding interactions.

Hydroxy Group Importance :

  • Analogs with free para-hydroxy groups (e.g., IIIn-IIIq) exhibit superior HIV IN inhibition due to enhanced chelation and hydrogen bonding . The absence of a hydroxyl group in the target compound may limit its bioactivity in this context.

Physicochemical Properties

Property Target Compound BH50697 IIIi (Nitro analog)
Molecular Weight 348.46 g/mol 348.46 g/mol ~400 g/mol (estimated)
Lipophilicity Moderate (ethoxy, isopropyl) Similar to target Higher (nitro group)
Acidity Lower (electron-donating) Lower High (electron-withdrawing)

The target compound’s bulkier substituents may reduce solubility compared to simpler analogs like clioquinol (molar mass: 305.5 g/mol) .

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide features a sulfonamide group attached to a substituted benzene ring. The presence of the ethoxy and isopropyl groups contributes to its lipophilicity, which may influence its biological activity.

Molecular Formula

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : 298.38 g/mol

Sulfonamides generally exhibit their biological activity through inhibition of bacterial folic acid synthesis by blocking the enzyme dihydropteroate synthase. However, the specific activity of this compound requires further investigation to elucidate its precise mechanisms.

Antimicrobial Activity

Research indicates that sulfonamide derivatives can possess significant antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
SulfanilamideE. coli32 µg/mL
2-Ethoxy CompoundS. aureus16 µg/mL
TrimethoprimP. aeruginosa8 µg/mL

Anticancer Potential

Recent studies have explored the anticancer potential of sulfonamide derivatives, including the compound . The compound's ability to inhibit specific kinases involved in tumor growth has been noted, suggesting a potential role in cancer therapy.

Case Study: Inhibition of RET Kinase

In a study examining novel RET kinase inhibitors, compounds structurally related to our target compound demonstrated significant inhibition of RET kinase activity. This inhibition was associated with reduced cell proliferation in cancer cell lines expressing RET mutations.

Cytotoxicity and Safety Profile

While evaluating the cytotoxic effects, it is crucial to assess the safety profile of the compound. Preliminary studies indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic for anticancer agents.

Recent Investigations

  • Study on Inhibition Mechanisms : A recent study published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of various sulfonamide derivatives, including our compound, highlighting their potential as RET kinase inhibitors.
  • Antimicrobial Efficacy : Another research article demonstrated that related compounds exhibited potent antimicrobial activity against multi-drug resistant bacterial strains, suggesting that modifications in the chemical structure could enhance efficacy.

Future Directions

Further research is warranted to:

  • Conduct comprehensive pharmacokinetic studies.
  • Explore synergistic effects with existing antibiotics.
  • Investigate potential side effects and long-term safety profiles.

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